molecular formula C5H6N2OS B110987 1-(2-Aminothiazol-4-yl)ethanone CAS No. 101258-16-6

1-(2-Aminothiazol-4-yl)ethanone

Cat. No. B110987
M. Wt: 142.18 g/mol
InChI Key: XLYLXMPLFPQUDL-UHFFFAOYSA-N
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Description

The compound 1-(2-Aminothiazol-4-yl)ethanone is a heterocyclic compound that serves as a building block with broad applications in the pharmaceutical industry, medicinal chemistry, and drug research. Heterocyclic compounds like this one are crucial due to their potential biological activities and their role in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in various studies. For instance, the synthesis of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone was achieved using 4-chlorophenol as a starting material, which is known as an active pharmaceutical ingredient . This process highlights the potential pathways that could be adapted for the synthesis of 1-(2-Aminothiazol-4-yl)ethanone, involving the use of aminothiazol derivatives and appropriate starting materials to construct the desired heterocyclic framework.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is typically elucidated using various spectroscopic methods. In the case of the related compounds mentioned in the provided papers, techniques such as FT-IR, 1H/13C NMR-spectroscopic methods, COSY, HSQC, and HMBC experiments have been employed to unambiguously determine the structures . These methods would similarly be applicable to analyze the molecular structure of 1-(2-Aminothiazol-4-yl)ethanone, ensuring a detailed understanding of its chemical makeup.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions specific to 1-(2-Aminothiazol-4-yl)ethanone, they do provide insight into the reactivity of similar heterocyclic compounds. The antimicrobial activity of these compounds suggests that they can interact with biological targets, which implies that 1-(2-Aminothiazol-4-yl)ethanone may also undergo biochemically relevant reactions. The synthesis pathways and the structural elucidation of related compounds provide a foundation for predicting the reactivity of 1-(2-Aminothiazol-4-yl)ethanone in various chemical contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely tied to their structure and functional groups. The antimicrobial activity of the synthesized compounds, as discussed in the papers, indicates that these molecules have the necessary properties to penetrate and interact with microbial cells . The solubility, stability, and reactivity of 1-(2-Aminothiazol-4-yl)ethanone would be influenced by its aminothiazol moiety and the ketone group, which are important considerations for its application in drug development and medicinal chemistry.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A key application of aminothiazole derivatives, akin to "1-(2-Aminothiazol-4-yl)ethanone," is in the synthesis of heterocyclic compounds that are foundational in pharmaceuticals, agrochemicals, and materials science. For instance, the development of compounds for agricultural use, such as fungicides, involves the synthesis of complex heterocyclic structures that may include aminothiazole as a critical building block due to its potential to interact with biological targets and its reactivity in chemical syntheses (Ji et al., 2017).

Antimicrobial Activity

Research on aminothiazole derivatives also explores their antimicrobial properties. The synthesis and subsequent testing of these compounds against various bacterial strains highlight their potential in developing new antimicrobial agents. This includes studies on their efficacy against both gram-positive and gram-negative bacteria, addressing the urgent need for novel antibiotics due to rising antibiotic resistance (Wanjari, 2020).

Cytotoxic and Antitumor Activities

The exploration of aminothiazole derivatives in cancer research indicates their cytotoxic properties and potential as antitumor agents. Synthesizing and characterizing such compounds to assess their ability to inhibit cancer cell growth showcases the broader application of these molecules in medicinal chemistry and oncology (Govindhan et al., 2017).

Green Synthesis and Environmental Considerations

The development of environmentally friendly synthesis methods for heterocyclic compounds, including those involving aminothiazole derivatives, reflects the growing emphasis on green chemistry. Microwave-assisted syntheses and reactions in the presence of green solvents are examples of efforts to reduce the environmental impact of chemical manufacturing processes (Ankati & Biehl, 2010).

Advanced Material Applications

Aminothiazole derivatives are investigated for their potential in materials science, including applications in organic electronics and photonics. Their unique electronic and optical properties make them suitable for use in the design of advanced materials with specific functionalities (Ghoneim, 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 1-(2-Aminothiazol-4-yl)ethanone are not mentioned in the sources, there is ongoing research into the potential of 2-aminothiazole derivatives in drug discovery . These compounds have shown promise in various therapeutic areas, including cancer, microbial infections, and inflammatory diseases .

properties

IUPAC Name

1-(2-amino-1,3-thiazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-3(8)4-2-9-5(6)7-4/h2H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYLXMPLFPQUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389368
Record name 1-(2-aminothiazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminothiazol-4-yl)ethanone

CAS RN

101258-16-6
Record name 1-(2-aminothiazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-amino-1,3-thiazol-4-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-(2-Amino-thiazol-4-yl)-ethanone hydrochloride (5.6 g 29.1 mmol) was dissolved in water (15 mL) and cooled in an ice bath. To this was added dropwise 17 N ammonium hydroxide (15 mL, 105 mmol). The resulting mixture was stirred for 15 minutes than filtered and washed with cold water (3×), cold methanol (3×50 mL), ethyl ether (3×10 mL). The precipitate was dried first by passing air through the material and then in vacuo to give 1-(2-amino-thiazol-4-yl)-ethanone as a pale yellow solid (2.6 g, 57%).
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of thiourea (6.79 g, 89.2 mmol) in absolute ethanol (100 mL) was added 1-chloro-butane-2,3-dione (prepared as described by Bonnema, J. et al., Rec. Trav. Chim. Pays-Bas 1960, 79, 1137) (10.75 g, 89.2 mmol) and the mixture stirred at room temperature for 72 hours. The dark brown suspension was concentrated in vacuo, the residue taken up in water (350 mL), acidified with 1M aqueous hydrochloric acid (20 mL) and extracted with ethyl acetate (2×100 mL). The aqueous layer was then neutralized with solid sodium bicarbonate to form a light brown solid which was isolated by filtration. The precipitate was washed with 1:1 hexanes/ether (100 mL), 1:1 hexanes/ethyl acetae (100 mL) and then dried in vacuo over potassium hydroxide to give 1-(2-amino-thiazol-4-yl)-ethanone as a light brown solid (9.91 g, 78%).
Quantity
6.79 g
Type
reactant
Reaction Step One
Quantity
10.75 g
Type
reactant
Reaction Step One
[Compound]
Name
Bas 1960
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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